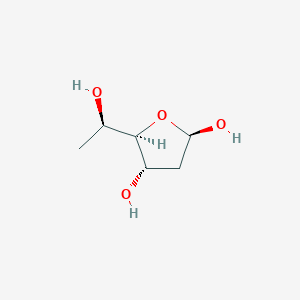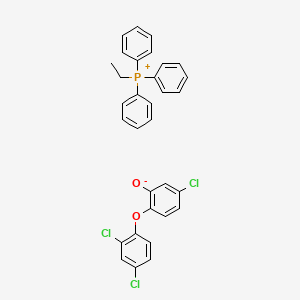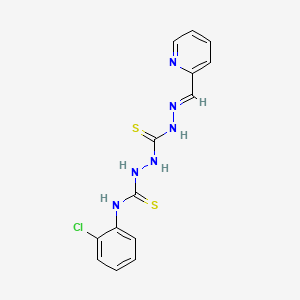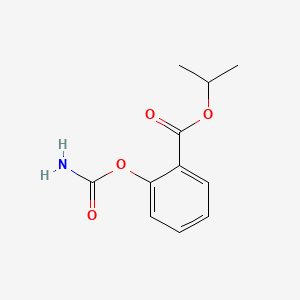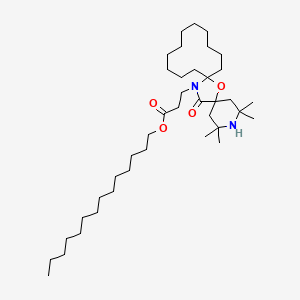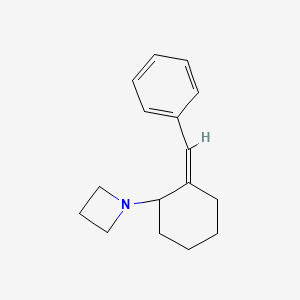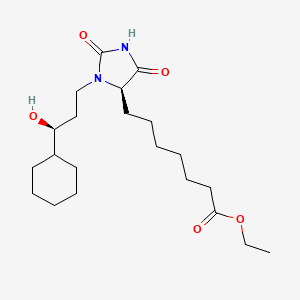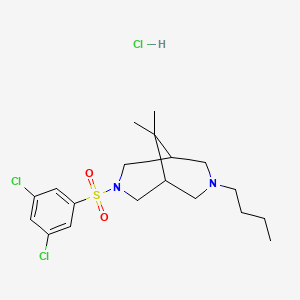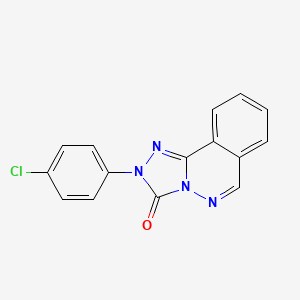
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with chloro and nitro groups, as well as a hydroxy group and a monosodium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-chloro-4-nitroaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its monosodium salt form through neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidation products include various carboxylic acids and quinones.
Reduction: Reduction leads to the formation of amino derivatives.
Substitution: Substitution reactions yield a variety of substituted benzamides.
Scientific Research Applications
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts by inhibiting certain enzymes or disrupting cellular processes in parasites. The compound’s molecular structure allows it to bind to these targets effectively, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Niclosamide: A structurally related compound used as an anthelmintic.
5-chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide: Another similar compound with different substituents.
Uniqueness
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its monosodium salt form enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
40321-86-6 |
|---|---|
Molecular Formula |
C13H7Cl2N2NaO4 |
Molecular Weight |
349.10 g/mol |
IUPAC Name |
sodium;4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenolate |
InChI |
InChI=1S/C13H8Cl2N2O4.Na/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);/q;+1/p-1 |
InChI Key |
DQZCVHZGOQFNDC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



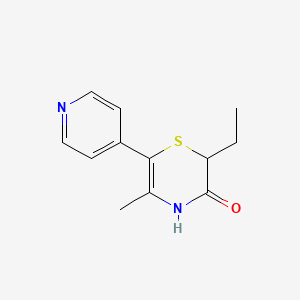
![4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol](/img/structure/B12710861.png)
